Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination and fluorination of the imidazo[1,2-a]pyridine core, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Scientific Research Applications
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various synthetic and research applications .
Biological Activity
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C10H8BrFN2O2 and a molecular weight of 287.08 g/mol. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity, making it a candidate for drug development (see Table 1 for structural comparisons).
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Imidazo[1,2-a]pyridine ring with Br and F | Potential for high binding affinity |
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Similar halogenation pattern | Different position of fluorine |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromine at a different position | Potentially different biological activity |
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine instead of bromine | Variation in reactivity due to halogen type |
Research indicates that this compound interacts with various biological targets through enzyme inhibition and modulation of signaling pathways. The compound's halogen substituents are believed to enhance its binding affinity to specific receptors and enzymes.
Enzyme Inhibition Studies
A study focusing on the compound's activity against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) revealed that it acts as a weak inhibitor with significant inhibition percentages at varying concentrations. Specifically, it showed approximately 78% inhibition at 10 µM and 20% at 1 µM in an aminoacylation assay (PMC5120670) . This suggests potential applications in treating diseases such as human African trypanosomiasis.
Case Studies
Case Study 1: Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition
In a high-throughput screening assay, this compound was evaluated for its inhibitory effects on TbMetRS. The compound was identified as a promising lead for further optimization due to its structural similarities to known inhibitors while demonstrating moderate potency.
Case Study 2: Antiparasitic Activity
Further investigations into the antiparasitic properties of the compound revealed promising results against various parasitic kinases. The unique scaffold of the imidazo[1,2-a]pyridine structure allows for targeted modifications that could enhance activity against specific parasites (ResearchGate) .
Comparative Analysis with Similar Compounds
To assess the biological activity of this compound relative to structurally similar compounds, several studies have been conducted. The following table summarizes key findings:
Compound | IC50 (µM) | Biological Target | Activity Level |
---|---|---|---|
This compound | ~10 | TbMetRS | Moderate |
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | ~15 | TbMetRS | Moderate |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | ~20 | Various kinases | Lower |
Properties
Molecular Formula |
C10H8BrFN2O2 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
CVKNWIFEEQAYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2F)Br |
Origin of Product |
United States |
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